
Acetoxyacetyl chloride
Overview
Description
Chemical Structure and Properties
Acetoxyacetyl chloride (C₄H₅ClO₃, MW 136.53) is an acyl chloride characterized by an acetoxy (-OAc) group attached to an acetyl chloride moiety. It is a colorless, fuming liquid with a pungent odor and reacts violently with water or alcohols . Key physical properties include:
- Boiling Point: 65°C at 4 kPa (reduced pressure)
- Density: 1.27 g/cm³
- Reactivity: Hydrolyzes rapidly in aqueous environments, releasing acetic acid and HCl .
Applications
this compound is widely used in organic synthesis, particularly for introducing acetoxy or glycolyl groups. Key applications include:
Preparation Methods
Synthesis via Chlorination of Acetoxyacetic Acid
The most common method for preparing acetoxyacetyl chloride involves the chlorination of acetoxyacetic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This reaction follows the general pathway for converting carboxylic acids to acyl chlorides, where the hydroxyl group (-OH) of the acid is replaced by a chlorine atom.
Reaction with Thionyl Chloride
Thionyl chloride is the preferred chlorinating agent due to its ability to produce gaseous by-products (SO₂ and HCl), which are easily removed, simplifying purification. The reaction proceeds as follows:
Procedure
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Reagent Mixing : Acetoxyacetic acid (1 mole) is combined with excess thionyl chloride (1.2–1.5 moles) in anhydrous conditions.
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Reaction Conditions : The mixture is refluxed at 60–80°C for 4–6 hours under inert atmosphere.
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By-Product Removal : Gaseous SO₂ and HCl are vented, and excess SOCl₂ is distilled off under reduced pressure.
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Purification : The crude product is purified via fractional distillation or solvent extraction, yielding 85–90% pure this compound .
Key Advantages
Alternative Chlorinating Agents
While thionyl chloride dominates industrial processes, other agents like phosphorus trichloride (PCl₃) and oxalyl chloride [(COCl)₂] are occasionally used:
Phosphorus Trichloride
Conditions :
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Conducted at 25–30°C to prevent decomposition of heat-sensitive intermediates.
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Requires post-reaction neutralization of phosphorous acid (H₃PO₃), complicating purification .
Yield : 70–75% with 85–90% purity .
Oxalyl Chloride
Conditions :
Yield : 80–85% with 90–95% purity .
Continuous Process for Large-Scale Production
Recent patents describe continuous methods to enhance efficiency and safety, particularly for pharmaceutical applications. For example, CA2897700A1 outlines a multi-step process for synthesizing related acyl chlorides, adaptable to this compound :
Key Steps
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Acetylation : Acetoxyacetic acid is treated with acetic anhydride in acetic acid to form an intermediate.
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Chlorination : The intermediate reacts with thionyl chloride in a series of reactors with independent condensation units.
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Distillation : Excess reagents and by-products are removed via staged distillation under hydrogen chloride gas flow .
Advantages
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Scalable for industrial production.
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Reduces thermal degradation through controlled temperature zones .
Purification and Stabilization Techniques
Crude this compound often contains residual chlorinating agents, acetyl chloride, and phosphorous acid. The CN1611480A patent details a non-distillation purification method :
Purification Protocol
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Extraction : The reaction mixture is washed with cold hydrocarbon solvents (e.g., hexane) to remove excess SOCl₂.
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Gas Stripping : Inert gas (N₂) is bubbled through the mixture to volatilize acetyl chloride.
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Drying : Anhydrous magnesium sulfate is used to absorb trace moisture.
Outcome : Final purity of >95% without energy-intensive distillation .
Comparative Analysis of Methods
Parameter | Thionyl Chloride | Phosphorus Trichloride | Oxalyl Chloride |
---|---|---|---|
Yield (%) | 85–90 | 70–75 | 80–85 |
Purity (%) | >95 | 85–90 | 90–95 |
By-Products | SO₂, HCl | H₃PO₃, HCl | CO, CO₂ |
Energy Demand | Moderate | High | Low |
Scalability | High | Moderate | Low |
Applications in Organic Synthesis
This compound is pivotal in synthesizing:
Chemical Reactions Analysis
Types of Reactions: Acetoxyacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with imines to form β-lactams.
Common Reagents and Conditions:
Alcohols and Amines: React with this compound under mild conditions to form esters and amides.
Imines: React with this compound in the presence of a base to form β-lactams.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
β-Lactams: Formed from the cycloaddition reaction with imines.
Scientific Research Applications
Chemical Synthesis
Acetoxyacetyl chloride is widely used in the synthesis of various organic compounds. Its reactivity as an acylating agent allows it to participate in several key reactions:
- Synthesis of Spiro-β-lactams : this compound has been employed in the synthesis of stabilized axial and equatorial conformers of spiro-β-lactams. This involves a [2 + 2] cycloaddition reaction with cyclohexanone imines, followed by kinetic resolution to yield the desired products .
- Glycolylhydroxamic Acids : The compound is also used in a two-step method for synthesizing glycolylhydroxamic acids. This process includes the acylation of arylhydroxylamines and subsequent saponification to produce the final products .
Pharmaceutical Applications
This compound plays a significant role in pharmaceutical chemistry due to its ability to modify biological molecules:
- Bioactive Natural Products : It has been utilized in the total synthesis of various bioactive natural products, including antibiotics and polyketides. For instance, this compound has been involved in synthesizing complex structures like mangrolide A and amphidinolides .
- Drug Development : The compound's ability to introduce acetoxy groups into drug candidates enhances their pharmacological properties. This modification can lead to improved solubility and bioavailability of therapeutic agents.
Agrochemical Applications
In agrochemicals, this compound is utilized for developing herbicides and pesticides:
- Synthesis of Herbicides : The compound serves as an intermediate in synthesizing various herbicides that target specific biochemical pathways in plants, thereby improving crop yield and pest resistance.
Material Science
This compound is also relevant in material science:
- Polymer Chemistry : It can be used to modify polymers, enhancing their thermal stability and mechanical properties. The incorporation of acetoxy groups can improve adhesion properties and chemical resistance.
Case Study 1: Synthesis of Spiro-β-lactams
A study demonstrated the efficient synthesis of spiro-β-lactams using this compound through a microwave-assisted reaction. The method allowed for rapid formation of the desired product with high yields, showcasing the compound's utility in modern synthetic methodologies .
Case Study 2: Development of Glycolylhydroxamic Acids
Research highlighted a novel approach for synthesizing glycolylhydroxamic acids using this compound. The two-step synthesis involved acylation followed by hydrolysis, resulting in compounds with significant biological activity against cancer cells .
Data Tables
Application | Description |
---|---|
Spiro-β-lactams | Synthesis via [2 + 2] cycloaddition |
Glycolylhydroxamic acids | Two-step acylation and saponification |
Herbicides | Intermediate for herbicide synthesis |
Polymer modification | Enhances thermal stability and adhesion properties |
Mechanism of Action
The mechanism of action of acetoxyacetyl chloride involves its reactivity with nucleophiles. The compound’s acetoxy and acetyl groups facilitate the formation of esters and amides through nucleophilic substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Chloroacetyl Chloride (C₂H₂Cl₂O, MW 112.94)
Structural Differences : Contains a chlorine atom instead of an acetoxy group.
Physical Properties :
- Boiling Point: 105–107°C (atmospheric pressure) .
- Density: 1.42 g/cm³ .
Reactivity and Applications : - Higher electrophilicity due to the electron-withdrawing Cl group, making it reactive in alkylation and acylation reactions.
- Used in agrochemicals (e.g., herbicides) and pharmaceuticals .
- Toxicity : Classified as a severe irritant with established AEGL-1 values (10-minute exposure limit: 0.51 ppm) .
Methoxyacetyl Chloride (C₃H₅ClO₂, MW 108.52)
Structural Differences : Features a methoxy (-OMe) group instead of acetoxy.
Physical Properties :
- Boiling Point: 130°C (estimated) .
- Density: 1.18 g/cm³ .
Reactivity and Applications : - The methoxy group is electron-donating, reducing electrophilicity compared to this compound.
- Primarily used in synthesizing methoxy-substituted esters and amides .
Propionyl Chloride (C₃H₅ClO, MW 92.52)
Structural Differences : A simple alkyl acyl chloride without oxygen-containing substituents.
Reactivity and Applications :
- Less sterically hindered, enabling faster reactions in polymer synthesis (e.g., Neu5Pr-containing polymers) .
- Used in the production of pharmaceutical intermediates and plasticizers.
Phthalylglycyl Chloride (C₁₀H₆ClNO₃, MW 223.61)
Structural Differences : Contains a phthalimide group and a glycyl moiety.
Reactivity and Applications :
Biological Activity
Acetoxyacetyl chloride is an acyl chloride derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and synthetic organic chemistry. This compound is primarily utilized for its reactivity in acylation reactions, which can lead to the synthesis of various biologically active compounds. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
This compound, with the chemical formula , is a colorless to yellow liquid that is highly reactive due to the presence of the acyl chloride functional group. It can undergo hydrolysis to form acetic acid and hydrochloric acid, which are both known for their biological implications.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its antibacterial properties, toxicity, and potential applications in drug synthesis. Below are key findings from relevant research.
Antibacterial Activity
A study conducted by Abbas et al. (2023) evaluated the antibacterial activity of newly synthesized compounds derived from this compound against several bacterial strains, including Escherichia coli (G-), Klebsiella pneumoniae (G-), and Staphylococcus aureus (G+). The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Streptococcus mutans .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
IVa | E. coli | No activity |
IVb | Klebsiella pneumoniae | Moderate activity |
IVc | Staphylococcus aureus | No activity |
IVd | Streptococcus mutans | Good activity |
Toxicity Studies
Chloroacetyl chloride, a related compound, has been studied for its toxicological effects. A report highlighted cases of occupational poisoning due to exposure to chloroacetyl chloride and its decomposition products. Symptoms included severe respiratory distress and neurological damage, emphasizing the need for caution when handling this compound due to its potential corrosive effects .
Table 2: Toxicity Symptoms from Chloroacetyl Chloride Exposure
Symptom | Description |
---|---|
Neurological Damage | Coma, irritability |
Respiratory Issues | Bronchiolitis, pneumonia |
Cardiovascular Effects | Heart failure, hypotension |
Case Studies
- Occupational Exposure Incident : A case study reported an incident where workers were exposed to chloroacetyl chloride due to a leak at a chemical plant. The exposure led to multiple organ failures and highlighted the corrosive nature of the compound . This incident underscores the importance of safety protocols when working with this compound derivatives.
- Synthesis and Evaluation : In another study, researchers synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that while some derivatives showed promising antibacterial properties, others lacked significant activity against common pathogens .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling acetoxyacetyl chloride in laboratory settings?
this compound is highly reactive with water and alcohols, releasing toxic fumes (HCl) and heat. Key safety measures include:
- PPE : Tight-sealing safety goggles, acid-resistant gloves (e.g., nitrile), and lab coats .
- Engineering controls : Use fume hoods to prevent inhalation of vapors and maintain inert atmospheres (e.g., nitrogen or argon) during reactions .
- Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., bases, alcohols) .
Q. How is this compound synthesized, and what are the key reaction conditions?
A common synthesis involves the reaction of acetic acid derivatives with chlorinating agents. For example:
- Step 1 : Acetylation of hydroxylamine with acetic anhydride.
- Step 2 : Chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Reaction monitoring via TLC or GC is recommended to confirm completion .
Q. What analytical methods are used to assess the purity of this compound?
- Gas Chromatography (GC) : Primary method for quantifying purity (>97% as per commercial standards) .
- Titration : Karl Fischer titration for moisture content due to its hygroscopic nature .
- FT-IR/NMR : To verify structural integrity and detect impurities like residual acetic acid or chlorinated byproducts .
Advanced Research Questions
Q. How can researchers optimize acylation reactions using this compound to minimize side reactions?
Side reactions (e.g., hydrolysis or over-acylation) can be mitigated by:
- Temperature control : Maintain reactions at 0–5°C for slow addition of the reagent .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane or acetonitrile) to reduce nucleophilic interference .
- Catalyst use : Weak basic resins (e.g., IRA 67) to neutralize HCl in situ, improving reaction efficiency .
Q. What are the mechanistic insights into the instability of this compound under varying pH conditions?
this compound undergoes rapid hydrolysis in aqueous or basic media due to its electrophilic carbonyl carbon. The mechanism involves:
- Nucleophilic attack : Water or hydroxide ions cleave the C-Cl bond, forming acetoxyacetic acid and HCl .
- pH-dependent kinetics : Hydrolysis accelerates above pH 7, necessitating strict anhydrous conditions for long-term stability .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., boiling points or density)?
Variations in reported values (e.g., boiling point: 65°C at 4 kPa vs. 55°C ) may arise from experimental conditions or impurities. To resolve contradictions:
- Cross-validate data : Compare results from multiple techniques (e.g., differential scanning calorimetry for melting points) .
- Replicate experiments : Conduct trials under controlled conditions (e.g., standardized pressure and purity) .
Q. What strategies are effective in scaling up this compound-mediated reactions without compromising yield?
Scale-up challenges include heat dissipation and reagent homogeneity. Recommended approaches:
- Flow chemistry : Continuous flow systems improve heat control and mixing efficiency .
- In-line monitoring : Use real-time FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. Methodological Notes
Properties
IUPAC Name |
(2-chloro-2-oxoethyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-3(6)8-2-4(5)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNNJABYXNPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160579 | |
Record name | 2-Chloro-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Corrosive liquid; [MSDSonline] | |
Record name | 2-Chloro-2-oxoethyl acetate | |
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URL | https://haz-map.com/Agents/2208 | |
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CAS No. |
13831-31-7 | |
Record name | 2-(Acetyloxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13831-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetoxyacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013831317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2-oxoethyl acetate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-2-oxoethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETOXYACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4S19Y2F8S | |
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Precursor scoring | Relevance Heuristic |
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